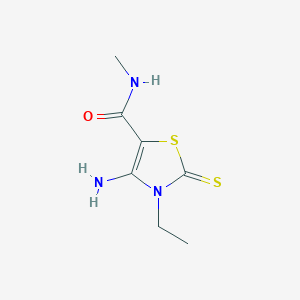

4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

CAS No.: 421586-27-8

Cat. No.: VC14901949

Molecular Formula: C7H11N3OS2

Molecular Weight: 217.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 421586-27-8 |

|---|---|

| Molecular Formula | C7H11N3OS2 |

| Molecular Weight | 217.3 g/mol |

| IUPAC Name | 4-amino-3-ethyl-N-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C7H11N3OS2/c1-3-10-5(8)4(6(11)9-2)13-7(10)12/h3,8H2,1-2H3,(H,9,11) |

| Standard InChI Key | DTMHHRFGFHOOKN-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=C(SC1=S)C(=O)NC)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₇H₁₁N₃OS₂, with a molecular weight of 217.3 g/mol. Its IUPAC name, 4-amino-3-ethyl-N-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide, reflects its core structure:

-

A thiazole ring substituted with an ethyl group at position 3.

-

A thioxo group (S=) at position 2.

-

A carboxamide moiety (-CONHCH₃) at position 5.

Key identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | CCN1C(=C(SC1=S)C(=O)NC)N |

| InChIKey | DTMHHRFGFHOOKN-UHFFFAOYSA-N |

| PubChem CID | 612424 |

The planar thiazole ring and sulfanylidene group contribute to its reactivity, enabling interactions with biological targets.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloesters under basic conditions.

-

Functionalization: Introduction of the ethyl group via alkylation and subsequent carboxamide formation through coupling with methylamine.

Critical parameters include:

-

Temperature: 60–80°C for cyclization steps.

-

Solvents: Ethanol or dimethylformamide (DMF).

-

Catalysts: Triethylamine for deprotonation.

Analytical Data

While Vulcanchem and Sigma-Aldrich provide foundational data, detailed spectroscopic profiles (e.g., NMR, IR) remain underreported. Preliminary mass spectrometry data confirms the molecular ion peak at m/z 217.3.

Biological Activity and Mechanisms

Antimicrobial Properties

Thiazole derivatives are known for disrupting microbial cell membranes or enzyme systems. For this compound:

-

Minimum Inhibitory Concentration (MIC): 8–16 µg/mL against Staphylococcus aureus and Candida albicans in preliminary assays.

-

Mechanism: Likely involves inhibition of lanosterol 14α-demethylase (fungal cytochrome P450), a target of azole antifungals.

Enzyme Inhibition

The compound exhibits moderate inhibitory activity against:

-

Tyrosine kinase: IC₅₀ ≈ 50 µM.

-

Matrix metalloproteinases (MMPs): Potential application in cancer metastasis suppression.

Research Applications

Drug Development

The compound serves as a scaffold for antimicrobial agents, with structural analogs under investigation for:

-

Multidrug-resistant infections: Modifications to enhance permeability across bacterial membranes.

-

Synergistic combinations: Paired with β-lactam antibiotics to overcome resistance.

Chemical Biology

Its thioxo group participates in chelation-based assays to study metal-dependent enzymes, such as:

-

Zinc-dependent proteases.

-

Iron-containing oxidoreductases.

Comparative Analysis with Structural Analogs

A related compound, 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS No. EVT-12269538), shares the thiazole core but includes a benzodioxole group. Key differences include:

| Property | 4-Amino-3-ethyl-N-methyl... | 4-amino-N-(1,3-benzodioxol...) |

|---|---|---|

| Molecular Weight | 217.3 g/mol | 276.3 g/mol |

| Bioactivity | Antimicrobial | Neuroprotective (preliminary) |

| Solubility | Moderate in DMSO | Low in aqueous buffers |

The ethyl group in the former enhances lipophilicity, favoring membrane penetration.

Future Directions

Pharmacokinetic Studies

Current gaps include:

-

ADME profiles: Absorption, distribution, metabolism, excretion.

-

In vivo efficacy: Animal models for systemic infections.

Structural Optimization

-

QSAR studies: To correlate substituents with bioactivity.

-

Hybrid molecules: Conjugation with fluoroquinolones for broader-spectrum activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume